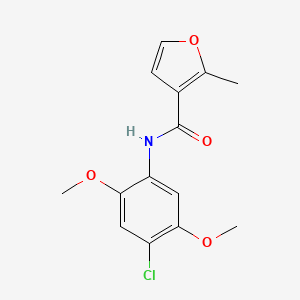![molecular formula C17H24N2O4 B5667911 3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5667911.png)
3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a chemical compound that belongs to the acrylamide family. It features distinct functional groups, including a morpholine ring, which is a common feature in various pharmacological agents.
Synthesis Analysis
While specific details on the synthesis of this exact compound are not available, research on related acrylamides provides insights. For example, the synthesis of (S,E)-N-[1-(3-morpholinophenyl)ethyl]-3-phenylacrylamide, a closely related compound, involves replacing the morpholinyl moiety with heteroaryl groups, indicating a potential pathway for synthesis modifications in similar compounds (L'Heureux et al., 2005).
Molecular Structure Analysis
The molecular structure of similar acrylamides, like acrylamido-4-(2-aminoethyl)morpholine, was investigated using X-ray analysis and the PM3 method, indicating the feasibility of detailed structural analysis for acrylamides (Şenel et al., 2002).
Chemical Reactions and Properties
Studies on related acrylamides have demonstrated their involvement in various chemical reactions. For instance, fluorine substitution in acrylamides like (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide can influence their metabolism and chemical properties, suggesting similar possibilities for the target compound (Wu et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of a compound like 3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. Research on similar compounds provides a basis for such analysis, as seen in the study of acrylamido-4-(2-aminoethyl)morpholine's crystal structure (Şenel et al., 2002).
Chemical Properties Analysis
The chemical properties of acrylamides, including reactivity and stability, can be inferred from studies on similar compounds. For example, the study of various acrylamides for their KCNQ2 potassium channel opener activity indicates the potential biological reactivity of these compounds (L'Heureux et al., 2005).
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-15-5-3-14(13-16(15)22-2)4-6-17(20)18-7-8-19-9-11-23-12-10-19/h3-6,13H,7-12H2,1-2H3,(H,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFBWHQNKPAEO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-fluoro-4-(trifluoromethyl)benzyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5667844.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-pyrazin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667847.png)

![4-[4-(3-methoxyphenyl)-3,3-dimethylpiperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5667850.png)
![N,N-dimethyl-2-({[3-(2-oxoazepan-1-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5667852.png)
![N,N-dimethyl-2-{[(2-thienylcarbonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5667861.png)
![2-[(4aR*,7aS*)-4-[4-(difluoromethoxy)benzyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5667865.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5667867.png)

![3-({[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5667882.png)
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5667915.png)
![3-methyl-N-[4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5667921.png)